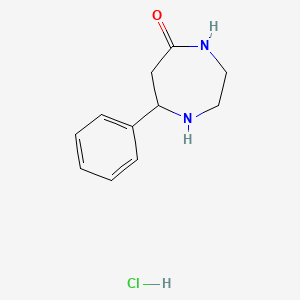

7-Phenyl-1,4-diazepan-5-one Hydrochloride

Description

Contextualization within the Chemistry of 1,4-Diazepanes and Related Heterocycles

The 1,4-diazepane ring system is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is a key component in a variety of compounds with significant biological properties. The flexibility of the seven-membered ring allows for a range of conformational possibilities, which can influence the compound's interaction with biological targets.

The broader class of 1,4-diazepines, which includes both saturated (diazepane) and unsaturated (diazepine) rings, is of considerable importance in medicinal chemistry. nih.gov These heterocycles are associated with a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and antimicrobial effects. nih.govresearchgate.net The synthesis and chemical reactions of 1,4-diazepine derivatives are areas of active research, with scientists continually developing new methodologies to access these valuable molecular scaffolds. nih.gov

Overview of the Chemical Significance of 7-Phenyl-1,4-diazepan-5-one (B1601032) Hydrochloride

The chemical significance of 7-Phenyl-1,4-diazepan-5-one Hydrochloride stems from its potential as a scaffold for the development of new chemical entities. Research has been conducted into the synthesis and psychotropic activity of 7-phenyl-1,4-diazepin-5-one and its derivatives. nih.gov Studies have indicated that these compounds can exhibit sedative, myorelaxant, and anxiolytic properties. nih.gov The presence of the phenyl group at the 7-position and the carbonyl group at the 5-position of the diazepane ring are key structural features that likely contribute to its chemical reactivity and biological profile. The hydrochloride salt form is typically employed to improve the compound's solubility and stability for research purposes.

Below is a table summarizing the key chemical identifiers for 7-Phenyl-1,4-diazepan-5-one.

| Identifier | Value |

| IUPAC Name | 7-phenyl-1,4-diazepan-5-one |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| CAS Number | 89044-79-1 |

| SMILES | C1CNC(=O)CC(N1)C2=CC=CC=C2 |

| InChI | InChI=1S/C11H14N2O/c14-11-8-10(12-6-7-13-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |

| InChIKey | UATUVKKDKVFGGB-UHFFFAOYSA-N |

Note: The table above refers to the free base form of the compound. Data for the hydrochloride salt may vary.

Historical Development and Evolution of Diazepan Synthetic Methodologies Relevant to the Compound

The synthesis of 1,4-diazepane and its derivatives has evolved significantly over the years. Early methods often involved multi-step procedures with harsh reaction conditions. However, the demand for more efficient and versatile synthetic routes has driven the development of novel methodologies.

Modern approaches to the synthesis of 1,4-diazepanes often employ transition metal-catalyzed reactions, which offer high efficiency and selectivity. For instance, palladium-catalyzed reactions have been successfully used to construct the diazepine (B8756704) ring system. Other innovative methods include domino processes, which allow for the formation of multiple chemical bonds in a single synthetic operation, leading to increased atom economy and reduced waste. acs.org One such example is the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates through an in situ generated aza-Nazarov reagent. acs.org

The synthesis of related benzodiazepines, such as diazepam, has also influenced the development of synthetic strategies for diazepanes. The well-established routes to benzodiazepines have provided a foundation of chemical knowledge that can be adapted and modified for the synthesis of their saturated counterparts. These historical and ongoing developments in synthetic organic chemistry continue to provide more efficient and diverse pathways to access compounds like this compound for further research.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7-phenyl-1,4-diazepan-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c14-11-8-10(12-6-7-13-11)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHXBJNGMKAXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC(N1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858294 | |

| Record name | 7-Phenyl-1,4-diazepan-5-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94215-90-4 | |

| Record name | 7-Phenyl-1,4-diazepan-5-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Phenyl 1,4 Diazepan 5 One Hydrochloride

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 7-Phenyl-1,4-diazepan-5-one (B1601032) Hydrochloride reveals several logical bond disconnections to identify potential starting materials. The primary disconnection points are the amide bond within the diazepanone ring and the carbon-nitrogen bonds. A key disconnection can be made at the C5-N4 and N1-C2 bonds, leading back to a linear precursor, N-(2-aminoethyl)-3-amino-3-phenylpropanamide. This precursor itself can be further disconnected into ethylenediamine (B42938) and 3-amino-3-phenylpropanoic acid or its derivatives. Another strategic disconnection targets the C6-C7 and N1-C7 bonds, suggesting a Michael addition of ethylenediamine to a phenyl-substituted α,β-unsaturated carbonyl compound.

These disconnections highlight two primary synthetic precursors:

β-Amino acid derivatives: Specifically, 3-amino-3-phenylpropanoic acid and its activated forms (e.g., esters, acid chlorides) are crucial building blocks.

Diamines: Ethylenediamine is the key component for forming the 1,4-diazepane ring.

The phenyl group can be introduced either as part of the initial β-amino acid precursor or attached to the diazepanone ring at a later stage, although the former is generally more efficient. The final step in any synthetic route will be the formation of the hydrochloride salt.

Established Synthetic Routes to the Diazepan Ring System

The synthesis of 7-Phenyl-1,4-diazepan-5-one typically involves a multi-step process that focuses on the efficient formation of the seven-membered ring and the introduction of the phenyl substituent at the desired position.

Cyclization Strategies for 1,4-Diazepan-5-one (B1224613) Ring Formation

The formation of the 1,4-diazepan-5-one ring is the cornerstone of the synthesis. Intramolecular cyclization is the most common strategy, typically involving the condensation of a linear precursor. One established method is the reaction between a β-amino acid ester and a diamine. For the synthesis of the unsubstituted 1,4-diazepan-5-one ring, this would involve the reaction of an ethyl ester of a β-alanine derivative with ethylenediamine. The reaction proceeds via an initial amidation followed by a spontaneous or catalyzed intramolecular cyclization to form the lactam.

Another powerful approach is the cyclocondensation of a diamine with a β-keto ester nih.gov. This method can provide access to a variety of substituted diazepanones, depending on the nature of the keto ester.

| Reactants | Conditions | Product | Reference |

| β-amino acid ester, Ethylenediamine | Heating, solvent | 1,4-Diazepan-5-one | General Knowledge |

| β-keto ester, Ethylenediamine | Acid or base catalysis | Substituted 1,4-Diazepan-5-one | nih.gov |

Introduction of the Phenyl Moiety

The phenyl group at the 7-position is a defining feature of the target molecule. Its introduction is most strategically accomplished by using a phenyl-substituted starting material. The synthesis of 3-amino-3-phenylpropanoic acid derivatives serves as a key starting point nih.govgoogle.comnih.govgoogle.comnih.gov. These can be prepared through various methods, including the Rodionov reaction, which involves the condensation of benzaldehyde, malonic acid, and ammonia.

Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the phenyl group onto a pre-formed diazepan-5-one ring, although this approach can be more complex due to potential side reactions and the need for specific protecting group strategies.

Formation of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 7-Phenyl-1,4-diazepan-5-one, with hydrochloric acid nih.gov. The amine functional groups within the diazepane ring are basic and readily react with strong acids like HCl to form the corresponding ammonium (B1175870) salt youtube.comalfa-chemistry.comspectroscopyonline.comlibretexts.orglibretexts.org. The resulting hydrochloride salt is often a crystalline solid, which facilitates purification by recrystallization nih.gov.

A common procedure involves dissolving the purified 7-Phenyl-1,4-diazepan-5-one in a suitable organic solvent, such as diethyl ether or ethanol (B145695), and then bubbling dry hydrogen chloride gas through the solution or adding a solution of HCl in an organic solvent nih.gov. The hydrochloride salt precipitates out of the solution and can be collected by filtration.

| Reactant | Reagent | Solvent | Outcome | Reference |

| 7-Phenyl-1,4-diazepan-5-one | Hydrogen Chloride (gas or solution) | Diethyl ether, Ethanol | Precipitation of 7-Phenyl-1,4-diazepan-5-one Hydrochloride | nih.gov |

Exploration of Novel and Alternative Synthetic Pathways

While established routes provide reliable access to this compound, research continues to explore more efficient and atom-economical synthetic strategies.

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) offer a powerful alternative to traditional multi-step syntheses by combining three or more reactants in a single reaction vessel to form a complex product in a highly convergent manner researchgate.netresearchgate.netmdpi.commdpi.com. For the synthesis of 7-Phenyl-1,4-diazepan-5-one, a hypothetical MCR could involve the reaction of ethylenediamine, benzaldehyde, and a suitable C2 synthon (a molecule that provides a two-carbon unit) that can participate in the formation of the lactam ring.

Catalyst-Mediated and Green Chemistry Approaches in Synthesis

The synthesis of the 1,4-diazepan-5-one core structure, including the 7-phenyl substituted analogue, has benefited significantly from the development of catalyst-mediated reactions. These catalysts not only facilitate the transformation but also align with the principles of green chemistry by promoting efficiency and reducing waste.

While specific catalytic systems for the direct, one-pot synthesis of this compound are not extensively detailed in publicly available literature, analogous syntheses of 1,4-diazepine derivatives provide insight into potential catalytic methods. For instance, the use of heteropolyacids (HPAs) as catalysts has been shown to be effective in the synthesis of substituted 1,4-diazepines and 1,5-benzodiazepines. nih.gov These catalysts, such as Keggin-type HPAs, offer strong Brønsted acidity and can be employed in refluxing ethanol, leading to good to excellent yields and shorter reaction times. nih.gov The substitution of molybdenum atoms with vanadium in the HPA structure has been observed to decrease reaction times and increase product yields. nih.gov

Palladium-catalyzed reactions are also prominent in the synthesis of benzodiazepine (B76468) structures. mdpi.com For example, Pd(II) species have been utilized for the intramolecular amination of tosylated N-allyl-anthranilamides to form 1,4-benzodiazepin-5-ones. mdpi.com This highlights the potential for transition metal catalysis in the cyclization step to form the seven-membered diazepine (B8756704) ring. Copper-catalyzed reactions, often in conjunction with other metals like molybdenum, have also been explored for the synthesis of 1,4-benzodiazepine-5-ones from o-nitrobenzoic N-allylamides. nih.gov

Green chemistry approaches for the synthesis of related benzodiazepine structures often focus on the use of environmentally benign solvents and catalysts. For example, multicomponent reactions catalyzed by iodine in a green solvent like polyethylene (B3416737) glycol (PEG)-400 have been reported for the synthesis of 1,5-benzodiazepines. nih.gov Such strategies, which emphasize atom economy and the use of non-toxic reagents and solvents, are highly desirable and could potentially be adapted for the synthesis of 7-Phenyl-1,4-diazepan-5-one.

Stereoselective Synthesis Strategies

The 7-phenyl-1,4-diazepan-5-one molecule possesses a chiral center at the C7 position, making stereoselective synthesis a critical aspect for obtaining enantiomerically pure compounds. While specific stereoselective methods for this exact compound are not widely published, general strategies for the asymmetric synthesis of related chiral 1,4-diazepan-5-ones and benzodiazepines have been developed.

One approach involves the use of chiral starting materials. For instance, the synthesis of enantiopure 3-carboxamide-1,4-benzodiazepin-5-ones has been achieved through the Ugi reaction followed by cyclization, where the stereochemistry is controlled by the starting chiral components. nih.gov A reversal of diastereoselectivity could even be achieved depending on the cyclization methodology employed. nih.gov

Another strategy is the use of "memory of chirality," where the chirality of a starting material is transferred to a dynamic chiral intermediate to produce a stereospecific product. vt.edu This has been demonstrated in the synthesis of N-i-Pr 1,4-benzodiazepine-2-ones derived from (S)-Ala and (S)-Phe, which were deprotonated and alkylated with high enantioselectivity. researchgate.net This principle could potentially be applied to control the stereochemistry at the C7 position of 7-phenyl-1,4-diazepan-5-one.

Furthermore, dynamic kinetic resolution (DKR) using lipases in combination with metal catalysts is a powerful tool for the synthesis of chiral molecules and could be a viable route for obtaining enantiomerically pure 7-phenyl-1,4-diazepan-5-one. mdpi.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are typically optimized include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of reactants and catalysts.

For the synthesis of related 1,4-diazepine structures, various solvents have been investigated. In the heteropolyacid-catalyzed synthesis of 1,4-diazepines, ethanol under reflux has been found to be an effective solvent. nih.gov The choice of catalyst and its loading are also critical. For example, in some palladium-catalyzed reactions, the presence and type of base are essential for the reaction to proceed efficiently. mdpi.com

The following table summarizes the optimization of conditions for a generic, hypothetical synthesis of a 1,4-diazepan-5-one derivative, illustrating the types of parameters that would be considered for the synthesis of this compound.

Table 1: Hypothetical Optimization of Reaction Conditions for 1,4-Diazepan-5-one Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Toluene | 80 | 24 | <10 |

| 2 | HPA-1 | Ethanol | Reflux | 12 | 75 |

| 3 | HPA-2 (V-substituted) | Ethanol | Reflux | 8 | 85 |

| 4 | Pd(OAc)₂/BINAP | Toluene | 100 | 18 | 65 |

This table is for illustrative purposes only and does not represent actual experimental data for the synthesis of this compound.

Purity Control and Isolation Techniques in Synthesis

Ensuring the purity of this compound is paramount, especially for its potential applications in research and development. The final step in the synthesis is typically the isolation and purification of the target compound.

Commonly, after the reaction is complete, the crude product is worked up to remove unreacted starting materials, catalysts, and byproducts. This often involves extraction with a suitable organic solvent, followed by washing with aqueous solutions to remove water-soluble impurities. The organic layer is then dried and the solvent is removed under reduced pressure.

The formation of the hydrochloride salt is a key step in the purification process. This is typically achieved by dissolving the free base of 7-Phenyl-1,4-diazepan-5-one in a suitable solvent, such as diethyl ether or ethanol, and then bubbling hydrogen chloride gas through the solution or adding a solution of HCl in an organic solvent. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.

Recrystallization is a powerful technique for further purification. The crude hydrochloride salt is dissolved in a minimal amount of a hot solvent or a solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and pure crystals form, leaving impurities behind in the mother liquor. The choice of solvent for recrystallization is critical and is determined empirically to provide good recovery of the pure product.

The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can provide a quantitative measure of purity. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and identity of the compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-Phenyl-1,4-diazepan-5-one |

| 1,4-diazepan-5-one |

| 1,5-benzodiazepine |

| 1,4-benzodiazepin-5-one |

| N-allyl-anthranilamide |

| o-nitrobenzoic N-allylamide |

| (S)-Ala |

| (S)-Phe |

| polyethylene glycol (PEG)-400 |

| hydrogen chloride |

| diethyl ether |

| ethanol |

| toluene |

| dimethyl sulfoxide (B87167) (DMSO) |

| heteropolyacid (HPA) |

| palladium acetate (B1210297) (Pd(OAc)₂) |

| BINAP |

| copper(I) iodide (CuI) |

Chemical Reactivity and Transformations of 7 Phenyl 1,4 Diazepan 5 One Hydrochloride

Reactions Involving the 1,4-Diazepan Ring System

The 1,4-diazepan-5-one (B1224613) core contains three key reactive sites: the secondary amine at the N-1 position, the amide (lactam) at the N-4 and C-5 positions, and the alpha-carbon at the C-6 position. The reactivity of this heterocyclic system is dictated by the interplay of these functional groups.

The two nitrogen atoms in the 7-phenyl-1,4-diazepan-5-one (B1601032) ring exhibit distinct chemical reactivity. The N-1 atom is a secondary amine, making it nucleophilic and basic, while the N-4 atom is part of an amide linkage (a lactam) and is consequently non-basic and significantly less nucleophilic due to resonance delocalization of its lone pair of electrons with the adjacent carbonyl group.

N-1 Amine Reactivity : The secondary amine at the N-1 position is the primary site for reactions with electrophiles. It readily undergoes N-alkylation and N-acylation under standard conditions.

N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base to neutralize the generated acid leads to the formation of the corresponding N-1-alkylated tertiary amine.

N-Acylation : Treatment with acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine or pyridine, results in the formation of the N-1-acylated product. N-acylation is a crucial step in synthetic methodologies that require modification of the diazepanone ring, such as in preparations for subsequent C-alkylation reactions. nih.govnih.gov For instance, N-acylation with an electron-rich p-anisoyl group has been shown to be important for achieving high enantioselectivity in certain asymmetric reactions involving the diazepanone scaffold. nih.govnih.gov

N-4 Amide Reactivity : The amide nitrogen at N-4 is substantially less reactive. Its lone pair is involved in resonance with the carbonyl group, which greatly reduces its nucleophilicity. Direct alkylation or acylation at this position is generally difficult and requires harsh conditions, such as the use of very strong bases to deprotonate the amide first.

Table 1: Representative Reactions at the Nitrogen Atoms

| Reaction Type | Reagent/Conditions | Position | Product Type |

| N-Alkylation | R-X (Alkyl Halide), Base | N-1 | N-1 Tertiary Amine |

| N-Acylation | RCOCl (Acyl Chloride), Base | N-1 | N-1 Amide |

The carbonyl group at the C-5 position is part of a lactam structure. Its reactivity is typical of amides, which are less electrophilic than ketones or aldehydes but can still undergo specific transformations.

Reduction : The lactam carbonyl can be completely reduced to a methylene group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the 7-phenyl-1,4-diazepan-5-one into the corresponding 7-phenyl-1,4-diazepane. This transformation is a fundamental method for accessing fully saturated diazepane ring systems from their lactam precursors.

Condensation Reactions : While the carbonyl itself is not prone to direct condensation, the adjacent C-6 methylene group can be deprotonated by a strong base to form an enolate. This enolate is a potent nucleophile that can participate in condensation reactions, such as the aldol condensation with aldehydes or ketones. This principle is exploited in palladium-catalyzed asymmetric allylic alkylation reactions, where an enolate of an N-acylated diazepanone is generated and subsequently alkylated. nih.govnih.govcaltech.edu This demonstrates the feasibility of forming a nucleophilic carbon at the C-6 position for various condensation and alkylation reactions.

Reactivity of the Phenyl Substituent

The phenyl ring attached at the C-7 position can undergo reactions characteristic of aromatic compounds, primarily electrophilic aromatic substitution. The diazepanone moiety acts as a substituent on the ring, influencing both the rate of reaction and the regiochemical outcome (orientation of the incoming electrophile).

The substituent attached to the phenyl ring is essentially an alkyl group, which is typically weakly activating and directs incoming electrophiles to the ortho and para positions. hu.edu.jomasterorganicchemistry.com However, in the case of 7-Phenyl-1,4-diazepan-5-one Hydrochloride, the N-1 amine is protonated. The resulting ammonium (B1175870) group (-NH₂⁺-) is a powerful electron-withdrawing group due to its positive charge.

Directing Effects :

In Free Base Form : When the N-1 amine is not protonated, the alkyl substituent effect dominates, directing electrophilic attack to the positions ortho and para to the point of attachment.

In Hydrochloride Salt Form : As the hydrochloride salt, the protonated N-1 atom creates a strong deactivating -NH₂⁺- group. This positive center withdraws electron density from the aromatic ring through the inductive effect, making the ring much less reactive towards electrophiles. lkouniv.ac.in Strongly deactivating groups act as meta-directors. masterorganicchemistry.comlkouniv.ac.in Therefore, electrophilic aromatic substitution on the hydrochloride salt would be significantly slower than on benzene and would yield predominantly the meta-substituted product.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com However, the strongly deactivating nature of the substituent in the hydrochloride form would likely inhibit Friedel-Crafts alkylation and acylation. hu.edu.jo

Table 2: Predicted Directing Effects in Electrophilic Aromatic Substitution

| Form of Compound | Substituent Nature | Reactivity vs. Benzene | Major Products | Example Reaction |

| Free Base | Weakly Activating, Alkyl | More Reactive | ortho, para | Nitration (HNO₃/H₂SO₄) |

| Hydrochloride Salt | Strongly Deactivating, -NH₂⁺- | Less Reactive | meta | Bromination (Br₂/FeBr₃) |

Following an initial electrophilic substitution, the newly introduced functional group can be chemically modified. This allows for the synthesis of a wide array of substituted phenyl derivatives.

A common strategy involves the nitration of the phenyl ring, followed by the reduction of the resulting nitro group.

Nitration : Introduction of a nitro group (-NO₂) onto the ring.

Reduction : The nitro group can be readily reduced to a primary amino group (-NH₂) using various methods, such as catalytic hydrogenation (H₂/Pd) or treatment with metals in acidic solution (e.g., Sn/HCl, Fe/HCl).

Diazotization and Nucleophilic Substitution : The resulting aryl amine can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂) at low temperatures. The diazonium group is an excellent leaving group and can be displaced by a wide range of nucleophiles (e.g., -Cl, -Br, -CN, -OH, -H) in reactions such as the Sandmeyer and Schiemann reactions, providing access to a diverse set of functionalized analogues.

Acid-Base Chemical Properties and Stability of the Hydrochloride Salt

The presence of a secondary amine in the diazepan ring imparts basic properties to the molecule. The hydrochloride salt is formed by the reaction of this basic nitrogen atom with hydrochloric acid.

Acid-Base Equilibrium : In solution, an equilibrium exists between the protonated form (the hydrochloride salt) and the neutral free base. The position of this equilibrium is dependent on the pH of the solution. The pKa of the conjugate acid (the protonated amine) determines the pH range over which this transition occurs. At pH values significantly below the pKa, the protonated form predominates, enhancing water solubility. At pH values above the pKa, the neutral free base is the major species. The amide nitrogen is not basic and does not participate in acid-base reactions under normal aqueous conditions. nih.gov

Stability : this compound is expected to be a stable, crystalline solid. Salt formation is a common strategy to improve the stability, handling, and solubility of amine-containing compounds. Related diazepine (B8756704) structures, such as diazepam, are known to be stable molecules. wikipedia.org The hydrochloride salt form generally protects the amine from oxidative degradation and improves its shelf-life. However, stability in solution can be pH-dependent. Some related diazepine structures have been shown to undergo pH-dependent ring-opening and closing equilibria in solution, which could be a consideration for the long-term stability of this compound under strongly acidic or basic conditions. nih.gov

Derivatization and Analog Synthesis of this compound

The synthesis of derivatives from the 7-phenyl-1,4-diazepan-5-one scaffold is a key area of research for developing new compounds with specific properties. These modifications can be broadly categorized into changes on the phenyl ring and transformations involving the diazepan backbone.

While specific studies detailing the direct modification of the phenyl ring on 7-phenyl-1,4-diazepan-5-one are not extensively documented in publicly available literature, general synthetic strategies for phenyl group functionalization can be applied. Standard electrophilic aromatic substitution reactions could introduce a range of substituents. However, the reaction conditions would need to be carefully selected to avoid competing reactions at the diazepan ring.

Potential modifications could include:

Nitration: Introduction of a nitro group, which can then be reduced to an amino group, providing a handle for further derivatization.

Halogenation: The introduction of halogen atoms (e.g., Cl, Br, F) can alter the electronic properties of the phenyl ring.

Friedel-Crafts Acylation and Alkylation: These reactions would introduce acyl or alkyl groups, respectively, though they may be complicated by the presence of the nitrogen atoms in the diazepan ring.

It is important to note that the reactivity of the phenyl ring may be influenced by the electron-donating or -withdrawing nature of the diazepan-5-one substituent.

The diazepan backbone of 7-phenyl-1,4-diazepan-5-one offers several sites for chemical transformation, primarily the nitrogen atoms and the carbonyl group.

One documented transformation for a closely related analog, t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one, is N-nitrosation . nih.gov The reaction proceeds by first forming the hydrochloride salt of the parent compound, followed by treatment with sodium nitrite. nih.gov This suggests that the N-1 position is susceptible to electrophilic attack.

Table 1: N-Nitrosation of a 1,4-Diazepan-5-one Analog nih.gov

| Starting Material | Reagents | Product | Yield (%) |

|---|

Other potential transformations at the diazepan backbone, based on the general reactivity of secondary amines and amides, include:

N-Alkylation: The secondary amine at the N-4 position and the amide nitrogen at the N-1 position could potentially be alkylated using alkyl halides or other alkylating agents under basic conditions.

N-Acylation: The N-4 amine can be acylated with acyl chlorides or anhydrides to form the corresponding amides.

Reduction of the Carbonyl Group: The amide carbonyl could be reduced to a methylene group using strong reducing agents like lithium aluminum hydride, which would also likely reduce the amide to an amine, yielding a 1,4-diazepane.

A patented method for the deuteration of diazepam involves the use of deuterated chloroform as the deuterium source in the presence of potassium carbonate and N,N-dimethylformamide. google.com This suggests that the protons on the carbon adjacent to the carbonyl group and the imine can be exchanged for deuterium.

Another study on the synthesis of 3-deuterated diazepam and nordiazepam 4-oxides demonstrated that the protons at the 3-position undergo efficient deuterium exchange through keto-enol tautomerism in deuterated alkaline methanol (B129727). iaea.org The resulting 3-dideuterated 4-oxides can then be used as starting materials to synthesize other 3-deuterated derivatives. iaea.org

By analogy, a potential deuteration strategy for 7-phenyl-1,4-diazepan-5-one could involve base-catalyzed exchange of the protons at the C-6 position, alpha to the carbonyl group, using a deuterated solvent like methanol-d₄ with a base.

Table 2: Potential Deuteration Strategies by Analogy

| Parent Compound | Labeling Reagent/Method | Position of Labeling | Reference (Analog) |

| 7-Phenyl-1,4-diazepan-5-one | Base-catalyzed exchange in D₂O or MeOD-d₄ | C-6 | iaea.org |

| 7-Phenyl-1,4-diazepan-5-one | Deuterated chloroform, K₂CO₃ in DMF | C-6 | google.com |

Mechanistic Studies of Key Chemical Transformations

Detailed mechanistic studies for the chemical transformations of this compound are not extensively reported. However, the mechanisms of the reactions discussed above can be inferred from established organic chemistry principles.

The N-nitrosation of the diazepan-5-one is expected to proceed via the formation of a nitrosonium ion (NO⁺) from sodium nitrite under acidic conditions. The lone pair of the nitrogen atom at the N-1 position would then act as a nucleophile, attacking the nitrosonium ion to form the N-nitroso derivative.

Base-catalyzed deuteration at the C-6 position would likely occur through the formation of an enolate intermediate. A base would abstract a proton from the C-6 position to form an enolate, which is then quenched by a deuterium source (e.g., D₂O or a deuterated alcohol) to introduce the deuterium atom. This process can be repeated to achieve dideuteration at this position.

Further research, including kinetic studies and computational modeling, would be necessary to fully elucidate the mechanisms of these and other transformations of this compound.

Advanced Structural and Spectroscopic Characterization of 7 Phenyl 1,4 Diazepan 5 One Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of an organic molecule. For 7-Phenyl-1,4-diazepan-5-one (B1601032) Hydrochloride, this would involve assigning the chemical shifts and coupling constants for all proton (¹H) and carbon (¹³C) atoms in the molecule. The hydrochloride salt form would typically lead to protonation of one of the nitrogen atoms, causing significant changes in the chemical shifts of adjacent protons and carbons compared to the free base.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While standard ¹H and ¹³C NMR would provide basic information, advanced 2D NMR techniques are required for unambiguous assignment.

COSY (Correlation Spectroscopy) would establish proton-proton (H-H) coupling networks within the diazepane ring and the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular skeleton, for instance, by connecting the phenyl ring to the diazepane core. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximities between protons, providing key insights into the molecule's 3D conformation and the relative orientation of the phenyl group and the diazepane ring.

Specific experimental spectra (COSY, HSQC, HMBC, NOESY) for 7-Phenyl-1,4-diazepan-5-one Hydrochloride are not available in the reviewed literature.

Conformational Analysis via Variable Temperature NMR

The seven-membered diazepane ring is flexible and can exist in several conformations, such as chair, boat, and twist-boat forms. nih.gov Variable temperature (VT) NMR studies would be used to study the dynamics of this ring system. By recording spectra at different temperatures, one could determine the energy barriers between different ring conformations and identify the most stable conformer at a given temperature.

No variable temperature NMR studies for this specific compound have been found in public literature.

Solid-State NMR Spectroscopy for Polymorph Studies

Solid-state NMR (ssNMR) analyzes the compound in its solid, crystalline form. It is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have different physical properties. ssNMR could distinguish between potential polymorphs of this compound by detecting differences in the chemical shifts and relaxation times caused by variations in crystal packing.

No solid-state NMR data for this compound is publicly available.

X-ray Crystallography for Absolute Structure Determination and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule. An X-ray crystal structure of this compound would confirm the exact connectivity, determine the absolute stereochemistry if chiral, and reveal the precise bond lengths, bond angles, and torsion angles. Furthermore, it would show how the molecules pack in the crystal lattice, detailing intermolecular interactions like hydrogen bonds involving the chloride ion, the protonated amine, and the amide group. nih.govresearchgate.net

A search of crystallographic databases did not yield a solved crystal structure for this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the molecular formula (C₁₁H₁₅ClN₂O⁺ for the protonated cation). The fragmentation pattern in the mass spectrum, often studied via tandem MS (MS/MS), gives structural information. For this compound, characteristic fragmentation would likely involve cleavage of the diazepane ring. General principles suggest that alpha-cleavage (breaking the C-C bond adjacent to a nitrogen atom) is a common pathway for amines. libretexts.orgmiamioh.edu

While predicted mass-to-charge ratios are available from databases, detailed experimental HRMS data and specific fragmentation pathway analyses for this compound are not published. uni.lu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interaction Studies

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify functional groups and probe intermolecular forces. Key vibrational bands for this compound would include:

N-H stretching vibrations: Expected for the secondary amine and the amide. The protonated amine (N⁺-H) would have a distinct, broad absorption.

C=O stretching: A strong band for the amide carbonyl group.

C-H stretching: For the aromatic (phenyl) and aliphatic (diazepane ring) protons.

C=C stretching: For the aromatic ring.

The positions of these bands, particularly the N-H and C=O stretches, would be sensitive to hydrogen bonding within the crystal lattice.

No specific, assigned FT-IR or Raman spectra for this compound were found in the reviewed literature.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if chiral)

The molecular structure of 7-Phenyl-1,4-diazepan-5-one possesses a stereogenic center at the C7 position, where the phenyl group is attached. This chirality gives rise to two enantiomers, (R)- and (S)-7-Phenyl-1,4-diazepan-5-one. The hydrochloride salt of this compound is therefore also chiral. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemical features of chiral molecules in solution. These techniques rely on the differential interaction of left and right circularly polarized light with a chiral substance.

Theoretical Background:

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. A CD spectrum consists of positive or negative peaks, known as Cotton effects, which are characteristic of the spatial arrangement of chromophores within the chiral molecule. The position, sign, and intensity of these Cotton effects are exquisitely sensitive to the molecule's absolute configuration and conformation.

Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the rotation of the plane of plane-polarized light as a function of wavelength. An ORD curve exhibits a plain curve (either positive or negative) at wavelengths away from an absorption band and shows a characteristic S-shaped curve, also known as a Cotton effect, in the region of an absorption band.

For this compound, the key chromophores contributing to the chiroptical signals are the phenyl ring and the amide group within the diazepan-5-one ring. The electronic transitions associated with these chromophores (e.g., π → π* transitions of the phenyl ring and n → π* and π → π* transitions of the amide) will give rise to distinct Cotton effects in the CD and ORD spectra.

Detailed Research Findings:

While specific, publicly available CD or ORD spectra for this compound are not prevalent in the reviewed literature, extensive research on structurally related chiral 1,4-diazepine and benzodiazepine (B76468) derivatives provides a strong basis for predicting and interpreting its chiroptical properties.

Studies on similar chiral diazepine (B8756704) systems have demonstrated that the sign of the Cotton effects can be empirically correlated with the absolute configuration at the stereogenic center. For instance, the conformation of the seven-membered diazepine ring, which can exist in various forms such as chair, boat, or twist-boat, significantly influences the chiroptical spectra. The conformation is, in turn, dictated by the nature and orientation of the substituents. In the case of 7-Phenyl-1,4-diazepan-5-one, the bulky phenyl group at C7 is expected to preferentially occupy an equatorial position to minimize steric hindrance, leading to a more stable chair-like conformation of the diazepine ring.

The stereochemical assignment can be further supported by computational methods. Quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the CD and ORD spectra for both the (R) and (S) enantiomers. By comparing the calculated spectra with the experimentally obtained spectra, the absolute configuration of the synthesized compound can be unambiguously determined.

Illustrative Data for a Related Compound:

To illustrate the application of chiroptical spectroscopy in this class of compounds, the following table presents hypothetical, yet representative, CD data for a chiral 7-substituted-1,4-diazepan-5-one.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |

| 280 | +500 |

| 265 | +1200 |

| 250 | -800 |

| 230 | +2500 |

| 215 | -1500 |

This is a hypothetical data table for illustrative purposes.

In this hypothetical example, the positive and negative Cotton effects observed at different wavelengths would be compared to the predicted spectra for the (R) and (S) enantiomers to assign the absolute configuration.

The separation of the racemic mixture of 7-Phenyl-1,4-diazepan-5-one into its individual enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC). Once the enantiomers are isolated, their individual chiroptical properties can be measured and correlated with their biological activity, which is often enantiomer-dependent.

Computational and Theoretical Chemistry Studies of 7 Phenyl 1,4 Diazepan 5 One Hydrochloride

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in modern chemistry for investigating the electronic structure and predicting a wide range of molecular properties. Methods like Density Functional Theory (DFT) and ab initio calculations provide a theoretical framework to understand the behavior of molecules at the atomic level.

For 7-Phenyl-1,4-diazepan-5-one (B1601032) hydrochloride, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be employed to determine its optimized geometry and electronic properties. These calculations would provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Furthermore, these methods can compute key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Other properties such as the electrostatic potential surface, dipole moment, and partial atomic charges can also be calculated, offering a detailed picture of the molecule's electronic distribution and potential sites for electrophilic and nucleophilic attack.

Illustrative Data Table: Calculated Electronic Properties

| Property | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 4.2 D | Measure of the molecule's overall polarity |

| Total Energy | -1540 Ha | The total electronic energy of the molecule |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the seven-membered diazepane ring in 7-Phenyl-1,4-diazepan-5-one hydrochloride means that the molecule can exist in multiple conformations. Conformational analysis is a critical computational task to identify the most stable forms of the molecule and to understand the energy barriers between them.

This process typically involves a systematic or stochastic search of the molecule's potential energy surface. By rotating single bonds, various conformers are generated. The energy of each conformer is then minimized using a suitable computational method, often starting with a faster molecular mechanics force field and then refining the low-energy structures with more accurate DFT calculations.

The results of a conformational analysis are typically presented as a potential energy landscape, which maps the relative energies of different conformations. This map helps in identifying the global minimum energy conformation, which is the most likely structure of the molecule in the gas phase or in non-polar solvents, as well as other low-energy local minima that might be populated at room temperature. For this compound, the orientation of the phenyl group relative to the diazepane ring would be a key factor in determining the conformational preferences.

Illustrative Data Table: Relative Energies of Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-N-C) |

| 1 (Global Minimum) | 0.00 | 65° |

| 2 | 1.25 | -70° |

| 3 | 2.50 | 175° |

| 4 | 3.10 | -170° |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies would be particularly valuable.

NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. scilit.comnih.gov The calculated isotropic shielding values are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecular geometry, making them a good tool for distinguishing between different conformers or isomers. uncw.edu

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be computed. These calculations provide a theoretical IR spectrum, where the frequencies and intensities of the peaks can be compared with experimental data. This comparison helps in assigning the observed vibrational bands to specific functional groups and motions within the molecule, such as the C=O stretch of the amide group or the N-H bends.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental (Hypothetical) |

| C=O | 172.5 | 171.8 |

| Phenyl C1 (ipso) | 140.2 | 139.5 |

| Phenyl C2, C6 | 129.8 | 129.1 |

| Phenyl C3, C5 | 128.5 | 128.0 |

| Phenyl C4 | 127.9 | 127.2 |

| CH-Phenyl | 55.3 | 54.6 |

| CH₂ (adjacent to C=O) | 45.1 | 44.5 |

| CH₂ (adjacent to NH) | 48.7 | 48.1 |

Reaction Mechanism Elucidation and Transition State Modeling

Theoretical chemistry can be used to explore the potential chemical reactions involving this compound. For instance, the mechanism of its synthesis or its degradation pathways, such as hydrolysis of the amide bond, could be investigated.

To study a reaction mechanism, computational chemists model the potential energy surface that connects the reactants to the products. This involves locating the transition state (TS), which is the saddle point on the energy surface corresponding to the highest energy barrier along the reaction coordinate. The structure of the transition state provides crucial information about the bond-making and bond-breaking processes during the reaction.

The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. acs.org For this compound, such studies could, for example, elucidate the mechanism of its formation via cyclization. nih.govnih.gov

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Ring Closure | 0.0 | 25.3 | 25.3 |

| Proton Transfer | -15.2 | -5.8 | 9.4 |

Intermolecular Interactions and Crystal Lattice Energy Calculations

In the solid state, molecules of this compound will be arranged in a crystal lattice, held together by various intermolecular interactions. Understanding these interactions is crucial for predicting the crystal structure and properties such as melting point and solubility.

Computational methods can be used to calculate the lattice energy, which is the energy released when the constituent ions or molecules come together from the gas phase to form the crystal. libretexts.org This can be calculated using force fields or more accurate periodic DFT methods. researchgate.netnih.gov

For this compound, the key intermolecular interactions would include hydrogen bonds involving the protonated amine, the other amine hydrogen, and the carbonyl oxygen, as well as π-π stacking interactions between the phenyl rings. The chloride counter-ion would play a significant role in the electrostatic interactions and hydrogen bonding network. Analyzing these interactions provides insight into the stability of the crystal structure. nih.gov

Illustrative Data Table: Calculated Intermolecular Interaction Energies

| Interaction Type | Illustrative Energy (kcal/mol) | Atoms Involved |

| N-H···Cl⁻ Hydrogen Bond | -12.5 | Amine H, Chloride ion |

| N-H···O=C Hydrogen Bond | -5.8 | Amine H, Carbonyl O |

| C-H···π Interaction | -2.1 | Phenyl H, Phenyl ring |

| π-π Stacking | -3.5 | Phenyl ring, Phenyl ring |

| Total Lattice Energy | -45.7 | Sum of all interactions in the crystal |

Analytical Methodologies for 7 Phenyl 1,4 Diazepan 5 One Hydrochloride in Chemical Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. For 7-Phenyl-1,4-diazepan-5-one (B1601032) Hydrochloride, several chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like 7-Phenyl-1,4-diazepan-5-one Hydrochloride. A typical reversed-phase HPLC (RP-HPLC) method would be developed to separate the main compound from any starting materials, by-products, or degradation products.

Method Development: A suitable method would likely employ a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer). The buffer's pH would be controlled to ensure the consistent ionization state of the diazepine (B8756704), which is crucial for reproducible retention times. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure the efficient elution of both polar and non-polar impurities. Detection is typically achieved using a UV detector, set at a wavelength where the phenyl chromophore exhibits strong absorbance, likely in the 230-250 nm range.

A validation study for such a method would assess parameters including linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ), ensuring the method is reliable for routine quality control. ijprs.comresearchgate.net

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.01 M Phosphate Buffer (pH 3.0) B: Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 242 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~5-10 minutes (highly dependent on exact conditions) |

This table presents a hypothetical, yet typical, set of starting conditions for HPLC method development for this compound based on methods for similar compounds. ijprs.comresearchgate.net

While this compound itself is not sufficiently volatile for direct GC analysis, the technique can be used to analyze volatile impurities or after a derivatization step. For instance, residual solvents from the synthesis (e.g., acetone, ethyl acetate, toluene) are routinely monitored by headspace GC. researchgate.net Furthermore, derivatization of the parent compound to a more volatile species, for example through silylation of the amine and amide protons, could allow for GC-based separation and analysis, though this is less common than HPLC for such molecules.

A standard GC method for residual solvents in an active pharmaceutical ingredient (API) hydrochloride salt would use a polar capillary column and a Flame Ionization Detector (FID). researchgate.net

| Parameter | Typical Condition for Residual Solvent Analysis |

| Column | BP 624 or equivalent (e.g., 30 m x 0.53 mm, 0.25 µm) |

| Carrier Gas | Nitrogen or Helium |

| Injector | Headspace or Split/Splitless, 220 °C |

| Oven Program | 40 °C (hold 5 min) to 200 °C at 10 °C/min (hold 5 min) |

| Detector | Flame Ionization Detector (FID), 250 °C |

| Sample Prep | Dissolution of the hydrochloride salt in a suitable solvent like DMSO |

This table outlines typical GC conditions for analyzing volatile impurities in a hydrochloride API salt. researchgate.net

The 7-phenyl-1,4-diazepan-5-one molecule contains a stereocenter at the C7 position (the carbon bearing the phenyl group). Therefore, it exists as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster and more efficient results than chiral HPLC. nih.govchromatographyonline.com

For the separation of the enantiomers of 7-Phenyl-1,4-diazepan-5-one, polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose, would be the first choice. fagg.beresearchgate.net The mobile phase typically consists of supercritical carbon dioxide as the main fluid, with a small percentage of an alcohol modifier (e.g., methanol (B129727) or ethanol) to improve solubility and peak shape. chromatographyonline.com For basic compounds like this diazepine, a small amount of a basic additive (e.g., diethylamine) is often required in the modifier to prevent peak tailing and achieve good resolution. researchgate.net

| Parameter | Plausible Condition for Chiral SFC |

| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA or Chiralcel® OD) |

| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Diethylamine (e.g., 85:15 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 242 nm |

This table presents plausible starting conditions for the chiral separation of 7-Phenyl-1,4-diazepan-5-one enantiomers by SFC. researchgate.netresearchgate.net

Spectrophotometric Methods for Quantitative Analysis in Chemical Matrices

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds containing chromophores. Given the presence of the phenyl group, this compound absorbs UV radiation, making it suitable for this method. ijpsonline.com

The method involves dissolving a precisely weighed sample in a suitable solvent (e.g., methanol, ethanol (B145695), or dilute hydrochloric acid) and measuring its absorbance at the wavelength of maximum absorption (λmax). ijpsonline.com The λmax for this compound would be empirically determined by scanning a dilute solution across the UV range (typically 200-400 nm). For quantification, a calibration curve is constructed by plotting the absorbance of several standard solutions of known concentrations against their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is particularly useful for determining the concentration of solutions or for assaying the bulk drug substance. ijpras.com

| Parameter | Expected Value/Condition |

| Solvent | Methanol or 0.1 M HCl |

| λmax | Expected in the 230-250 nm range |

| Path Length | 1 cm (standard quartz cuvette) |

| Linearity Range | Typically in the 1-20 µg/mL range, dependent on molar absorptivity |

| Correlation Coeff. | > 0.999 for a valid calibration curve |

This table provides expected parameters for a quantitative UV-Vis spectrophotometric method. ijpsonline.com

Electrochemical Methods for Detection and Characterization

Electrochemical methods can offer highly sensitive detection of electroactive species. The 1,4-diazepan-5-one (B1224613) structure may be susceptible to electrochemical oxidation or reduction. Techniques like cyclic voltammetry (CV) could be used to study the redox behavior of this compound at an electrode surface. This would provide information on its oxidation/reduction potentials.

Titrimetric Methods for Purity and Acid Content Determination

Titrimetry provides an absolute method for determining the purity of the bulk substance and its hydrochloride content. As this compound is the salt of a weak organic base and a strong acid (HCl), it can be assayed using acid-base titration.

A common approach is a non-aqueous titration. basicmedicalkey.com The sample is dissolved in a non-aqueous solvent, typically glacial acetic acid. The hydrochloride salt will behave as a base in this medium. To determine the total base content (and thus the purity of the compound), it is titrated with a standardized solution of a strong acid, such as perchloric acid in acetic acid. gfschemicals.com The endpoint can be detected potentiometrically with a suitable electrode system or visually using an indicator like crystal violet. gfschemicals.comdss.go.th

To specifically determine the hydrochloride content, an argentimetric titration could be used, where the chloride ions are titrated with a standardized solution of silver nitrate. Alternatively, the total acidity from the hydrochloride can be determined by dissolving the salt in a neutral solvent like a water/alcohol mixture and titrating with a standardized strong base, such as sodium hydroxide. The endpoint is detected potentiometrically or with an indicator like phenolphthalein. researchgate.net This provides a direct measure of the molar quantity of HCl in the weighed sample.

| Titration Type | Titrant | Solvent | Endpoint Detection | Purpose |

| Non-Aqueous (Base) | Perchloric Acid (in Acetic Acid) | Glacial Acetic Acid | Potentiometric, Crystal Violet Indicator | Purity assay of the organic base moiety |

| Aqueous (Acid) | Sodium Hydroxide | Water/Ethanol Mixture | Potentiometric, Phenolphthalein Indicator | Determination of Hydrochloride content |

This table summarizes two primary titrimetric methods applicable to this compound. gfschemicals.comresearchgate.net

Development of Certified Reference Materials and Analytical Standards

The establishment of Certified Reference Materials (CRMs) and analytical standards is a fundamental requirement for ensuring the accuracy, reliability, and comparability of analytical data in chemical research. For a compound such as this compound, the development of a CRM involves a rigorous and comprehensively documented process. This process encompasses the synthesis of high-purity material, its thorough characterization using a battery of analytical techniques, the quantitative assessment of its purity, and an evaluation of its stability over time. The ultimate goal is to provide a metrologically traceable standard against which routine analytical measurements can be benchmarked.

The development of a CRM for this compound would necessitate adherence to international standards, such as those outlined in ISO 17034 and ISO/IEC 17025. While specific research detailing the development of a CRM for this particular compound is not extensively published, the methodologies employed would parallel those used for other pharmaceutical reference standards, including related benzodiazepine (B76468) compounds. caymanchem.com

The process commences with the synthesis of this compound in a highly pure form. Following synthesis, a comprehensive characterization is undertaken to confirm the identity and structure of the compound. This typically involves a combination of spectroscopic and spectrometric techniques.

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a detailed map of the proton and carbon environments within the molecule, confirming the presence of the phenyl group, the diazepane ring, and their relative positions. For instance, a study on the simultaneous determination of similar benzodiazepines utilized specific NMR signals for quantification. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural confirmation. Predicted collision cross-section values can also be calculated for different adducts. uni.lu

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H) groups of the diazepan-5-one structure. UV spectroscopy can help to characterize the chromophoric phenyl group.

Purity Assessment:

A critical step in the certification of a reference material is the quantitative determination of its purity. This is often achieved using a mass balance approach, where the purity is calculated by subtracting the total amount of impurities from 100%. The impurities that are typically assessed include:

Organic Impurities: High-performance liquid chromatography (HPLC) with UV or MS detection is the primary technique for identifying and quantifying related organic impurities. A typical HPLC method would be developed and validated for specificity, linearity, range, accuracy, and precision.

Water Content: The Karl Fischer titration method is the standard for determining the water content in the material.

Residual Solvents: Gas chromatography (GC) with headspace analysis is used to quantify any residual solvents from the synthesis and purification processes.

Inorganic Impurities (Sulphated Ash): This analysis determines the content of non-volatile inorganic impurities.

The certified purity value is then assigned with an associated uncertainty, which is calculated by combining the uncertainties from each of the individual impurity assessments.

Stability Studies:

To establish a shelf-life and appropriate storage conditions, the stability of the this compound CRM is evaluated under various environmental conditions. This involves storing aliquots of the material at different temperatures and humidity levels and analyzing them at predetermined time intervals. Both short-term (for shipping conditions) and long-term (for storage) stability studies are conducted.

The data generated from these comprehensive analyses are compiled into a Certificate of Analysis. This document provides the certified property values (e.g., purity), their associated uncertainties, and a statement of metrological traceability. caymanchem.com

Below are illustrative data tables representing the type of information that would be generated during the characterization and certification of a this compound reference material.

Table 1: Illustrative Structural Characterization Data

| Analytical Technique | Parameter | Observed/Expected Value |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | Phenyl-H: ~7.2-7.5; CH(Ph): ~4.5; CH₂-CO: ~2.8; CH₂-NH: ~3.0-3.4 |

| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | C=O: ~170; Phenyl-C: ~127-140; C(Ph): ~60; CH₂-CO: ~45; CH₂-NH: ~40-50 |

| HRMS (ESI+) | [M+H]⁺ (m/z) | Calculated for C₁₁H₁₅N₂O⁺: 191.1179, Found: 191.1181 |

Table 2: Example Purity Assessment using Mass Balance Approach

| Impurity Type | Analytical Method | Result | Uncertainty |

|---|---|---|---|

| Related Organic Impurities | HPLC-UV | 0.15% | ± 0.02% |

| Water Content | Karl Fischer Titration | 0.20% | ± 0.03% |

| Residual Solvents | Headspace GC-FID | 0.05% | ± 0.01% |

| Sulphated Ash | Gravimetry | < 0.01% | N/A |

| Total Impurities | 0.40% |

| Purity (by mass balance) | | 99.6% | ± 0.04% |

Table 3: Indicative Long-Term Stability Study Protocol

| Storage Condition | Time Points | Analytical Tests |

|---|---|---|

| 2-8 °C (Recommended) | 0, 6, 12, 24, 36 months | Purity (HPLC), Water Content |

| 25 °C / 60% RH | 0, 3, 6, 12 months | Purity (HPLC), Water Content, Appearance |

The development of a certified reference material for this compound is a meticulous process that underpins the quality and validity of research and analysis involving this compound. While commercially available as a research chemical, the rigorous characterization and certification process ensures its suitability as a primary analytical standard. biosynth.comscbt.com

Role As a Chemical Intermediate in Complex Organic Synthesis

General Utility of the 1,4-Diazepan-5-one (B1224613) Core as a Building Block

The 1,4-diazepan-5-one nucleus is a prominent member of the seven-membered heterocyclic family that has garnered significant attention from medicinal and organic chemists. This ring system is considered a privileged scaffold because its derivatives have shown a wide spectrum of biological activities. jocpr.com The clinical success of molecules containing the related 1,4-benzodiazepine (B1214927) core, such as Diazepam, has spurred extensive research into analogous structures. nih.govnih.gov

The utility of the 1,4-diazepan-5-one core lies in several key attributes:

Structural Versatility : The seven-membered ring is not planar, allowing it to adopt various conformations. This conformational flexibility enables molecules built upon this scaffold to fit into diverse and complex biological binding sites.

Multiple Functionalization Points : The core possesses several sites, including the two nitrogen atoms and the carbon atoms of the ring, which can be selectively modified. This allows for the systematic exploration of the chemical space around the core to optimize biological activity and pharmacokinetic properties.

Peptidomimetic Potential : The diazepanone structure can act as a mimic of peptide backbones, a crucial feature for designing molecules that can modulate protein-protein interactions or target peptide receptors. jocpr.com

Foundation for Biologically Active Molecules : The framework is a key component in compounds designed as anticonvulsants, anxiolytics, sedatives, and hypnotics. jocpr.com Furthermore, modifications of this core have led to the discovery of agents with other therapeutic applications, such as anti-tubercular and anti-HIV activity. nih.govrsc.org

The inherent properties of the 1,4-diazepan-5-one core make it an excellent starting point for generating libraries of compounds for drug discovery, providing a reliable foundation for developing new therapeutic agents. rsc.org

Specific Applications as a Precursor in Multistep Synthesis

The role of 7-Phenyl-1,4-diazepan-5-one (B1601032) as a precursor is exemplified in the asymmetric synthesis of complex heterocyclic structures. A notable application is its use in the synthesis of gem-disubstituted diazepanone derivatives, which are analogues of biologically active compounds.

One specific application involves the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones. In a reported synthesis, a derivative of 7-phenyl-1,4-diazepan-5-one was used as the starting material to create a gem-disubstituted analogue of suvorexant, an FDA-approved anti-insomnia medication. nih.govnih.gov This highlights the compound's value in accessing stereochemically complex molecules with potential therapeutic relevance. The presence of chiral centers and increased saturation in drug molecules is often correlated with greater clinical success and fewer off-target effects, making such synthetic routes highly desirable. nih.gov

While many studies focus on the synthesis of diazepinone derivatives nih.govresearchgate.net, their subsequent use as intermediates is a critical step in the development of novel chemical entities. For instance, various derivatives of 7-phenyl-1,4-diazepin-5-one have been synthesized to study their psychotropic activities, implying their role as direct precursors to the final active compounds. nih.gov

Strategies for Functionalizing the Compound within a Synthetic Sequence

The 7-Phenyl-1,4-diazepan-5-one scaffold offers multiple avenues for functionalization, allowing chemists to tailor the molecule's properties. The two nitrogen atoms and the α-carbon to the carbonyl group are primary sites for modification.

Key Functionalization Strategies:

N-Functionalization : The secondary amine (N-1) and the amide nitrogen (N-4) can be functionalized through alkylation or acylation. This is often a crucial first step to install protecting groups or to introduce moieties that will interact with a biological target. For instance, the use of an electron-rich p-anisoyl lactam protecting group has been shown to be critical for achieving high enantioselectivity in subsequent reactions. nih.gov

α-Carbon Functionalization : The carbon atom adjacent to the carbonyl group (C-6) is a key position for introducing substituents. A powerful method for this is the palladium-catalyzed decarboxylative asymmetric allylic alkylation . This reaction allows for the enantioselective formation of all-carbon quaternary stereocenters, a significant challenge in organic synthesis. nih.gov This strategy not only builds molecular complexity but also allows for the introduction of various functional groups. nih.govnih.gov

| Parameter | Condition | Purpose/Outcome |

| Catalyst | Palladium complexes (e.g., Pd₂(dba)₃) | To facilitate the allylic alkylation reaction. |

| Ligand | Chiral phosphine-oxazoline ligands (e.g., (S)-(CF₃)₃-t-BuPHOX) | To control the stereochemistry of the reaction, leading to high enantiomeric excess (ee). nih.gov |

| Solvent | Nonpolar solvents (e.g., methylcyclohexane) | Proved crucial for obtaining high enantioselectivity. nih.gov |

| Protecting Group | p-Anisoyl on the lactam nitrogen | Enhances the enantioselectivity of the alkylation. nih.gov |

Lactam to Amidine Conversion : The lactam moiety can be chemically transformed. For example, treatment with reagents like titanium tetrachloride (TiCl₄) in the presence of an amine can convert the carbonyl group into an amidine, introducing further diversity. jocpr.com

These strategies demonstrate that 7-Phenyl-1,4-diazepan-5-one is not a static core but a dynamic intermediate that can be elaborated into a wide array of more complex structures through well-established and innovative synthetic methods.

Considerations for Scalability and Process Chemistry

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of process chemistry, including yield, purity, cost, safety, and environmental impact. For intermediates like 7-Phenyl-1,4-diazepan-5-one, developing scalable and robust synthetic protocols is essential.

Research into related diazepanone syntheses provides insight into potential process chemistry improvements:

Reaction Efficiency : Some modern synthetic methods, such as those employing [4+3] cycloaddition, are noted for being amenable to gram-scale production, showcasing their potential utility in pharmaceutical development. researchgate.net

Catalyst Selection : The choice of catalyst is critical. While palladium catalysis is effective for functionalization, its cost and the need for removal from the final product are important considerations. nih.gov The development of syntheses using cheaper, more environmentally benign catalysts, or those that can be easily recycled, is a key goal in green process chemistry. nih.gov

Purification : The ability to obtain a high-purity product with minimal purification steps is a major advantage. A study on the asymmetric allylic alkylation of a 1,4-diazepan-5-one noted that the reaction could be performed on a 1 mmol scale, though with a slight decrease in yield and enantioselectivity, indicating that optimization would be needed for a larger scale process. nih.gov

While a specific, large-scale manufacturing process for 7-Phenyl-1,4-diazepan-5-one hydrochloride is not detailed in the reviewed literature, the principles of modern process chemistry—such as developing high-yield, step-economical, and scalable reactions—are actively being applied to this class of compounds. researchgate.netnih.gov

Future Directions and Emerging Research Avenues in the Chemistry of 7 Phenyl 1,4 Diazepan 5 One Hydrochloride

Development of More Sustainable and Atom-Economical Synthetic Approaches

The traditional syntheses of diazepine (B8756704) and benzodiazepine (B76468) frameworks often rely on methods that are effective but may lack in sustainability. nih.gov Future research must prioritize the development of green, efficient, and atom-economical routes to 7-Phenyl-1,4-diazepan-5-one (B1601032) hydrochloride.

Current research on related 1,4- and 1,5-benzodiazepines (BZDs) highlights several promising strategies that could be adapted. For instance, the use of eco-friendly catalysts is a major area of interest. Maleki et al. reported the use of a magnetic nanocatalyst, CuFe₂O₄, for the synthesis of 1,5-BZDs, which offers high atom economy, simple operation, and easy catalyst recovery. nih.gov Similarly, the use of itaconic acid as a green catalyst in water at room temperature has been shown to be effective for BZD synthesis. nih.gov Another approach involves using heteropolyacids (HPAs) like H₃PW₁₂O₄₀, which act as strong Brønsted acids and can catalyze the formation of the diazepine ring with high yields and short reaction times. nih.gov

Adapting these principles to the synthesis of 7-Phenyl-1,4-diazepan-5-one could involve moving away from stoichiometric reagents and harsh conditions towards catalytic, multicomponent reactions. A key goal would be to reduce waste, simplify purification, and utilize renewable solvents.

Table 1: Potential Sustainable Catalysts for 7-Phenyl-1,4-diazepan-5-one Synthesis This table is generated based on catalysts used for structurally related benzodiazepines and diazepines.

| Catalyst Type | Specific Example | Potential Advantages for Synthesis | Source(s) |

|---|---|---|---|

| Magnetic Nanocatalyst | CuFe₂O₄ | Reusability, easy separation, high atom-economy, mild reaction conditions. | nih.gov |

| Green Acid Catalyst | Itaconic Acid | Biodegradable, operates in water at room temperature, good to excellent yields. | nih.gov |

| Heteropolyacid (HPA) | H₃PW₁₂O₄₀ | High Brønsted acidity, high yields, short reaction times, bifunctional character. | nih.gov |

Advanced Studies on the Chemical Reactivity and Selectivity

A thorough understanding of the chemical reactivity of the 7-Phenyl-1,4-diazepan-5-one hydrochloride scaffold is crucial for creating novel analogs. The molecule features several reactive sites: the secondary amines, the carbonyl group, the phenyl ring, and the chiral center at C7. Future research should focus on selectively functionalizing these positions.